molecular formula C26H32N2O3S B4080824 N~2~-(methylsulfonyl)-N~2~-phenyl-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]alaninamide

N~2~-(methylsulfonyl)-N~2~-phenyl-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]alaninamide

Cat. No.: B4080824
M. Wt: 452.6 g/mol
InChI Key: DQQNXXCAGXSUKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(methylsulfonyl)-N~2~-phenyl-N-[4-(tricyclo[3311~3,7~]dec-1-yl)phenyl]alaninamide is a complex organic compound characterized by its unique tricyclo[3311~3,7~]decane structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-(methylsulfonyl)-N~2~-phenyl-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]alaninamide typically involves multiple steps. One common approach is the reaction of tricyclo[3.3.1.1~3,7~]decane derivatives with phenylalanine derivatives under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: N2-(methylsulfonyl)-N~2~-phenyl-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]alaninamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl and tricyclo[3.3.1.1~3,7~]decane moieties.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N~2~-(methylsulfonyl)-N~2~-phenyl-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]alaninamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism of action of N2-(methylsulfonyl)-N~2~-phenyl-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]alaninamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N~2~-(methylsulfonyl)-N~2~-phenylalaninamide
  • N~2~-(methylsulfonyl)-N~2~-phenyl-N-[4-(cyclohexyl)phenyl]alaninamide
  • N~2~-(methylsulfonyl)-N~2~-phenyl-N-[4-(adamantyl)phenyl]alaninamide

Comparison: Compared to similar compounds, N2-(methylsulfonyl)-N~2~-phenyl-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]alaninamide is unique due to its tricyclo[3.3.1.1~3,7~]decane structure, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[4-(1-adamantyl)phenyl]-2-(N-methylsulfonylanilino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O3S/c1-18(28(32(2,30)31)24-6-4-3-5-7-24)25(29)27-23-10-8-22(9-11-23)26-15-19-12-20(16-26)14-21(13-19)17-26/h3-11,18-21H,12-17H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQNXXCAGXSUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3)N(C5=CC=CC=C5)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-(methylsulfonyl)-N~2~-phenyl-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]alaninamide
Reactant of Route 2
Reactant of Route 2
N~2~-(methylsulfonyl)-N~2~-phenyl-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]alaninamide
Reactant of Route 3
Reactant of Route 3
N~2~-(methylsulfonyl)-N~2~-phenyl-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]alaninamide
Reactant of Route 4
Reactant of Route 4
N~2~-(methylsulfonyl)-N~2~-phenyl-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]alaninamide
Reactant of Route 5
Reactant of Route 5
N~2~-(methylsulfonyl)-N~2~-phenyl-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]alaninamide
Reactant of Route 6
Reactant of Route 6
N~2~-(methylsulfonyl)-N~2~-phenyl-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]alaninamide

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